3,4-Diphenyl-2,5-bis[4-(pyren-1-YL)phenyl]thiophene
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Overview
Description
Preparation Methods
The synthesis of 3,4-Diphenyl-2,5-bis[4-(pyren-1-yl)phenyl]thiophene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Substitution reactions:
Purification: The final product is purified using techniques such as column chromatography to ensure high purity and yield.
Chemical Reactions Analysis
3,4-Diphenyl-2,5-bis[4-(pyren-1-yl)phenyl]thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium for cross-coupling reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4-Diphenyl-2,5-bis[4-(pyren-1-yl)phenyl]thiophene has several scientific research applications:
Organic Electronics: This compound is used in the development of organic light-emitting diodes (OLEDs) due to its excellent photophysical properties.
Material Science:
Chemical Sensors: Its unique structure allows it to be used in the design of chemical sensors for detecting various analytes.
Mechanism of Action
The mechanism of action of 3,4-Diphenyl-2,5-bis[4-(pyren-1-yl)phenyl]thiophene involves its interaction with light and other electromagnetic radiation. The compound’s molecular structure allows it to absorb and emit light efficiently, making it useful in applications like OLEDs. The pathways involved include the excitation of electrons to higher energy states and their subsequent relaxation, which results in the emission of light .
Comparison with Similar Compounds
3,4-Diphenyl-2,5-bis[4-(pyren-1-yl)phenyl]thiophene can be compared with other similar compounds such as:
3,4-Diphenylthiophene: Lacks the pyrenyl groups, resulting in different photophysical properties.
2,5-Diphenylthiophene: Similar structure but with different substitution patterns, affecting its chemical reactivity and applications.
The uniqueness of this compound lies in its combination of diphenyl and pyrenyl groups, which enhance its photophysical properties and make it suitable for advanced material applications .
Properties
CAS No. |
819078-15-4 |
---|---|
Molecular Formula |
C60H36S |
Molecular Weight |
789.0 g/mol |
IUPAC Name |
3,4-diphenyl-2,5-bis(4-pyren-1-ylphenyl)thiophene |
InChI |
InChI=1S/C60H36S/c1-3-9-39(10-4-1)57-58(40-11-5-2-6-12-40)60(48-27-19-38(20-28-48)50-34-30-46-24-22-42-14-8-16-44-32-36-52(50)56(46)54(42)44)61-59(57)47-25-17-37(18-26-47)49-33-29-45-23-21-41-13-7-15-43-31-35-51(49)55(45)53(41)43/h1-36H |
InChI Key |
WMOILJHTGPHFNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=C2C3=CC=CC=C3)C4=CC=C(C=C4)C5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5)C9=CC=C(C=C9)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Origin of Product |
United States |
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